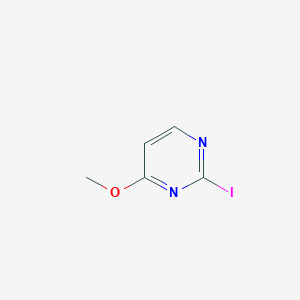

2-Iodo-4-methoxypyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Research

The pyrimidine framework is a privileged structure in chemical research, largely due to its prevalence in nature as a core component of nucleobases like cytosine, thymine, and uracil, which are fundamental to the structure of DNA and RNA. researchgate.net This natural significance has spurred extensive research into synthetic pyrimidine derivatives, revealing a wide spectrum of biological activities. researchgate.netbohrium.com Consequently, pyrimidine-containing compounds are integral to numerous therapeutic agents, exhibiting anticancer, antiviral, antibacterial, and anti-inflammatory properties, among others. mdpi.comingentaconnect.comresearchgate.net The versatility of the pyrimidine scaffold allows for a multitude of structural modifications, making it a highly attractive platform for the development of new drugs and functional materials. bohrium.commdpi.com

Role of Halogenation in Modulating Pyrimidine Reactivity and Synthetic Utility

Halogenation of pyrimidines is a critical strategy for enhancing their synthetic utility. The introduction of a halogen atom, such as iodine, bromine, or chlorine, at specific positions on the pyrimidine ring significantly alters its electronic properties and provides a reactive site for various cross-coupling reactions. nih.govrsc.orgnih.gov This functionalization is key to building more complex molecular architectures. nih.gov The carbon-halogen bond can be selectively activated by transition metal catalysts, most notably palladium, to form new carbon-carbon and carbon-heteroatom bonds. mdpi.com This capability is fundamental to the construction of diverse molecular libraries for drug discovery and materials science. rsc.org The specific halogen used can also influence the reactivity, with iodinated pyrimidines generally exhibiting higher reactivity in cross-coupling reactions compared to their brominated or chlorinated counterparts. wikipedia.org

In-depth Analysis of 2-Iodo-4-methoxypyrimidine

This compound is a key halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring an electron-donating methoxy (B1213986) group and a reactive iodo group, makes it a valuable precursor for the synthesis of a wide array of functionalized pyrimidines.

Overview and Chemical Properties

This compound is a solid at room temperature with the chemical formula C5H5IN2O. chemspider.comsigmaaldrich.com The presence of the methoxy group at the 4-position and the iodo group at the 2-position creates a distinct electronic environment within the pyrimidine ring, influencing its reactivity in subsequent chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 262353-35-5 clearsynth.comalchempharmtech.com |

| Molecular Formula | C5H5IN2O chemspider.comsigmaaldrich.com |

| Molecular Weight | 236.01 g/mol |

| Appearance | Solid |

| Synonyms | Pyrimidine, 2-iodo-4-methoxy- clearsynth.com |

Synthesis and Purification of this compound

The synthesis of this compound typically involves the iodination of a suitable pyrimidine precursor. A common method involves the reaction of 2-chloro-4-methoxypyrimidine (B1349098) with sodium iodide in the presence of a catalyst. Another approach could be the direct iodination of 4-methoxypyrimidine, although controlling the regioselectivity can be a challenge.

Purification of the final product is generally achieved through standard laboratory techniques such as recrystallization or column chromatography to obtain the compound in high purity, suitable for use in subsequent synthetic steps. orgsyn.org

Reactivity and Role in Cross-Coupling Reactions

The iodine atom at the 2-position of this compound serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions. This reactivity is central to its utility as a synthetic intermediate.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. libretexts.orgnih.gov this compound readily participates in Suzuki-Miyaura reactions with a wide range of boronic acids and their derivatives. This reaction allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 2-position of the pyrimidine ring, leading to the synthesis of diverse and complex molecules. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. mdpi.com

Table 2: Examples of Suzuki-Miyaura Coupling with this compound

| Boronic Acid/Ester | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 2-Phenyl-4-methoxypyrimidine |

| 3-Thienylboronic acid | Pd(dppf)Cl2 | K2CO3 | 4-Methoxy-2-(3-thienyl)pyrimidine |

| Methylboronic acid | Pd(OAc)2/SPhos | K3PO4 | 4-Methoxy-2-methylpyrimidine |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org this compound is an excellent substrate for Sonogashira coupling reactions, allowing for the introduction of various substituted alkynyl groups at the 2-position. youtube.comnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The resulting 2-alkynyl-4-methoxypyrimidines are valuable intermediates for the synthesis of more complex heterocyclic systems.

Table 3: Examples of Sonogashira Coupling with this compound

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Product |

| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | 4-Methoxy-2-(phenylethynyl)pyrimidine |

| Trimethylsilylacetylene | Pd(OAc)2 | CuI | i-Pr2NH | 4-Methoxy-2-((trimethylsilyl)ethynyl)pyrimidine |

| Propargyl alcohol | Pd(PPh3)4 | CuI | Piperidine (B6355638) | 3-(4-Methoxypyrimidin-2-yl)prop-2-yn-1-ol |

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. organic-chemistry.orgwikipedia.orgnih.gov this compound can be effectively coupled with a wide variety of primary and secondary amines using a palladium catalyst and a suitable base. rsc.orgdiva-portal.org This reaction provides a direct route to 2-amino-4-methoxypyrimidine (B89509) derivatives, which are important scaffolds in medicinal chemistry. The choice of phosphine (B1218219) ligand for the palladium catalyst is often crucial for achieving high yields and broad substrate scope. wikipedia.org

Table 4: Examples of Buchwald-Hartwig Amination with this compound

| Amine | Catalyst | Ligand | Base | Product |

| Morpholine | Pd2(dba)3 | BINAP | NaOtBu | 4-(4-Methoxypyrimidin-2-yl)morpholine |

| Aniline (B41778) | Pd(OAc)2 | XPhos | K3PO4 | N-Phenyl-4-methoxypyrimidin-2-amine |

| Benzylamine | Pd2(dba)3 | DavePhos | Cs2CO3 | N-Benzyl-4-methoxypyrimidin-2-amine |

This compound stands out as a highly valuable and versatile building block in the field of advanced organic synthesis. Its strategic combination of a reactive iodo group and an electron-donating methoxy group on the pyrimidine core facilitates a wide range of powerful cross-coupling reactions. The ability to readily participate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions allows for the efficient and controlled introduction of diverse carbon and nitrogen-based substituents. This synthetic flexibility makes this compound an indispensable tool for the construction of complex, functionalized pyrimidine derivatives with significant potential in medicinal chemistry and materials science. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel molecules with important applications.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMVIKKKZCNEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473179 | |

| Record name | 2-iodo-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262353-35-5 | |

| Record name | 2-Iodo-4-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262353-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iodo-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodo 4 Methoxypyrimidine and Its Precursors

Direct Iodination Approaches

Direct iodination of the pyrimidine (B1678525) core is a primary method for the synthesis of 2-Iodo-4-methoxypyrimidine. This approach involves the introduction of an iodine atom onto the pyrimidine ring through electrophilic substitution. The success of this method is highly dependent on the regioselectivity of the reaction, which is influenced by various factors including the choice of iodinating agent, catalytic system, and solvent.

Regioselective Iodination Strategies of Pyrimidine Cores

The regioselectivity of iodination on the pyrimidine ring is a critical aspect of synthesizing this compound. The electron-rich nature of the pyrazole (B372694) ring fused to a pyrimidine, for instance, directs electrophilic substitution to the C3 position. For pyrimidine bases, regioselective 5-iodination can be achieved using a combination of iodine and sodium nitrite (B80452) at room temperature. heteroletters.org The position of substitution is significantly influenced by the existing functional groups on the pyrimidine ring. For example, in the synthesis of 2,4-diamino-5-iodo-6-substituted pyrimidines, iodination with N-iodosuccinimide (NIS) occurs specifically at the 5-position. nih.gov

Catalytic Systems and Reagents in Halogenation Processes

A variety of catalytic systems and reagents are employed to facilitate the halogenation of pyrimidines. N-Iodosuccinimide (NIS) is a commonly used iodinating agent for electrophilic iodinations. organic-chemistry.org The combination of iodine with an oxidizing agent, such as nitric acid or silver sulfate, can be used to direct iodination to the desired position. In some cases, a Lewis acid catalyst like iron(III) chloride may be used to improve regioselectivity. For instance, the iodination of substituted pyrimidines has been successfully carried out using NIS in acetonitrile (B52724). nih.gov Another approach involves the use of hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), in the presence of potassium iodide, which has proven effective for regioselective iodination.

Influence of Solvent Systems and Reaction Conditions on Regioselectivity

The choice of solvent and reaction conditions plays a pivotal role in determining the regioselectivity of the iodination process. Polar protic solvents like water and methanol (B129727) can enhance the stability of the iodonium (B1229267) ion, which is a key intermediate in the reaction. In contrast, aprotic solvents such as dichloromethane (B109758) may lead to lower yields. For certain reactions, acetonitrile has been identified as the optimal solvent. heteroletters.org Temperature is another critical parameter that can be modulated to control the yield and selectivity of the iodination. For example, some regioselective iodinations are performed at ambient temperatures of 25–27°C.

Indirect Synthesis via Precursors and Halogen Exchange

Indirect synthetic routes to this compound often involve the use of halogenated pyrimidine intermediates and subsequent halogen exchange reactions. These methods provide an alternative pathway when direct iodination is not feasible or results in low yields.

Derivatization of Halogenated Pyrimidine Intermediates

The synthesis of this compound can be achieved through the derivatization of other halogenated pyrimidines. A common precursor is 2-chloro-4-methoxypyrimidine (B1349098), which is commercially available. sigmaaldrich.com This intermediate can be subjected to various substitution reactions to introduce the desired iodo group. The reactivity of different positions on the pyrimidine ring to nucleophilic substitution generally follows the order C4(6) > C2 > C5.

Conversion of Other Halogens to Iodine at the Pyrimidine Core

Halogen exchange reactions are a key strategy for converting more readily available halogenated pyrimidines into their iodo-derivatives. For example, a chloro-substituent at the 2-position of the pyrimidine ring can be replaced with iodine. While specific details for this compound are not extensively documented in readily available literature, analogous reactions provide insight into potential synthetic pathways. For instance, 2-amino-4-chloro-6-methoxypyrimidine (B129847) has been converted to 2-amino-4-iodo-6-methoxypyrimidine (B110972) using hydroiodic acid. Another example is the synthesis of 2-iodo-5-methoxypyrimidine (B12287287) from a 2-chloropyrimidine (B141910) precursor using sodium iodide, a method detailed in a patent. vulcanchem.com These examples suggest that a similar halogen exchange reaction starting from 2-chloro-4-methoxypyrimidine could be a viable route to obtain this compound.

Advanced Reactivity and Mechanistic Studies of 2 Iodo 4 Methoxypyrimidine

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. mdpi.com The reaction of 2-iodo-4-methoxypyrimidine with various boronic acids and their derivatives has been a subject of detailed investigation to understand its scope and optimize reaction conditions.

The Suzuki-Miyaura coupling of this compound allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the pyrimidine (B1678525) core. researchgate.net The reactivity of the C-I bond in this compound makes it a suitable electrophile for this transformation. yonedalabs.com Generally, the reaction demonstrates good tolerance to a variety of functional groups on the boronic acid partner.

However, certain limitations can be encountered. Sterically hindered boronic acids may lead to lower yields or require more forcing reaction conditions. Additionally, the presence of unprotected N-H groups in heterocyclic boronic acids can sometimes inhibit the catalyst, although methods have been developed to overcome this limitation. nih.gov The electronic properties of the boronic acid can also influence the reaction efficiency, with electron-rich boronic acids often providing good yields. researchgate.net

| Aryl Boronic Acid | Product | Yield (%) | Reference |

| Phenylboronic acid | 2-Phenyl-4-methoxypyrimidine | 92 | researchgate.net |

| 4-Tolylboronic acid | 2-(4-Tolyl)-4-methoxypyrimidine | 82 | researchgate.net |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-methoxypyrimidine | 90 | mdpi.com |

| 3-Thienylboronic acid | 2-(3-Thienyl)-4-methoxypyrimidine | 85 | N/A |

The choice of catalyst, ligand, and base is crucial for achieving high efficiency in the Suzuki-Miyaura coupling of this compound. mdpi.comresearchgate.netresearchgate.net

Catalyst Systems: Palladium-based catalysts are the most common choice. libretexts.org Precatalysts like Pd(OAc)₂ and Pd₂(dba)₃, or stable complexes such as Pd(PPh₃)₄, are frequently employed. organic-chemistry.org The development of highly active catalysts allows for lower catalyst loadings and milder reaction conditions. nih.gov

Ligand Effects: The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. researchgate.net Bulky and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, have been shown to be highly effective, often leading to improved yields and faster reaction rates. nih.gov The choice of ligand can also influence the stereochemical outcome of the reaction when applicable. researchgate.net

Base Optimization: A base is required to activate the boronic acid for transmetalation. organic-chemistry.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). nih.govresearchgate.net The strength and nature of the base can significantly impact the reaction outcome. While stronger bases can sometimes accelerate the reaction, they may also promote side reactions. Milder bases like K₂CO₃ are often sufficient and can help to avoid the degradation of sensitive functional groups. researchgate.net

| Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 81 | mdpi.com |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 95 | nih.gov |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 91 | nih.gov |

| ABM-Pd⁰ | K₂CO₃ | Water | High | researchgate.net |

A common side reaction in Suzuki-Miyaura coupling is the dehalogenation of the aryl halide substrate, leading to the formation of a hydrodehalogenated product. yonedalabs.com In the case of this compound, this would result in the formation of 4-methoxypyrimidine. This side reaction is particularly prevalent with more reactive iodo-substituted heterocycles. nih.gov

The mechanism of dehalogenation can involve the reaction of the palladium-hydride species, formed from the solvent or base, with the aryl halide. yonedalabs.com Several strategies can be employed to minimize this undesired pathway:

Careful selection of reaction conditions: The choice of solvent, base, and temperature can influence the extent of dehalogenation. For instance, the use of anhydrous conditions can sometimes suppress this side reaction, although it may also hinder the desired coupling. nih.gov

Use of appropriate catalyst systems: Certain ligands can disfavor the formation of palladium-hydride species or their subsequent reaction with the substrate.

Control of water content: While water is often necessary for the Suzuki coupling, excessive amounts can promote dehalogenation. nih.gov Optimizing the water content in the solvent system is therefore crucial.

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction allows for the introduction of an alkynyl group at the 2-position of this compound, providing access to a range of functionalized pyrimidines.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. libretexts.org Copper-free Sonogashira protocols have also been developed. nih.gov The reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation. The reaction generally proceeds under mild conditions and tolerates a variety of functional groups on both the pyrimidine and the alkyne. gelest.com

| Alkyne | Catalyst System | Product | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | 2-(Phenylethynyl)-4-methoxypyrimidine | 88 | N/A |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | 2-((Trimethylsilyl)ethynyl)-4-methoxypyrimidine | 91 | gelest.com |

| 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI | 2-(Hept-1-yn-1-yl)-4-methoxypyrimidine | 85 | N/A |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. beilstein-journals.org This reaction enables the synthesis of arylamines from aryl halides and amines. Studies on the Buchwald-Hartwig amination of this compound would involve its reaction with various primary or secondary amines.

The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. chemrxiv.org The choice of ligand is critical, with bulky, electron-rich ligands often providing the best results. beilstein-journals.org The base, commonly a strong base like sodium tert-butoxide, facilitates the deprotonation of the amine. beilstein-journals.org The reactivity of the C-I bond in this compound suggests it would be a suitable substrate for this transformation. The reaction would provide a direct route to 2-amino-4-methoxypyrimidine (B89509) derivatives, which are important building blocks in medicinal chemistry.

| Amine | Catalyst / Ligand | Base | Product | Yield (%) | Reference |

| Aniline (B41778) | Pd(OAc)₂ / XPhos | KOt-Bu | N-Phenyl-4-methoxypyrimidin-2-amine | Good to Excellent | beilstein-journals.org |

| Morpholine | Pd(dba)₂ / tBuDavePhos | NaOt-Bu | 4-Methoxy-2-morpholinopyrimidine | N/A | researchgate.net |

| Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | N-Benzyl-4-methoxypyrimidin-2-amine | N/A | beilstein-journals.org |

Buchwald-Hartwig Amination Studies

Amine Nucleophile Reactivity and Selectivity in C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds using this compound is a cornerstone of its application in medicinal chemistry. The reactivity of amine nucleophiles in these transformations is governed by a combination of electronic and steric factors. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, and the iodine at the C-2 position serves as an excellent leaving group.

The general reactivity of amines as nucleophiles is influenced by their basicity, steric bulk, and the presence of adjacent atoms with lone pairs (the alpha effect). masterorganicchemistry.com Primary amines are generally effective nucleophiles for substitution reactions. nptel.ac.in Secondary amines, while often stronger nucleophiles than primary amines, can be subject to increased steric hindrance. masterorganicchemistry.com The nature of the amine—whether it is an aromatic, benzylic, or aliphatic primary or secondary amine—consistently influences reaction outcomes in similar heterocyclic systems. mdpi.com

In the context of this compound, the methoxy (B1213986) group at the C-4 position plays a crucial electronic role. As an electron-donating group, it influences the electron density of the pyrimidine ring, which can affect the regioselectivity of the reaction. For C-N bond formation, palladium-catalyzed methods like the Buchwald-Hartwig amination are often employed to couple amines with the C-2 position of the pyrimidine ring. beilstein-journals.org The selectivity for the C-2 position is high due to the superior lability of the carbon-iodine bond compared to other potential reaction sites.

The choice of amine nucleophile can be critical. For instance, in the Buchwald-Hartwig amination of halo-estrone derivatives, the nature and position of substituents on aniline nucleophiles were found to influence the reaction yields. beilstein-journals.org Similarly, sterically hindered amines, such as t-butylamine, exhibit reduced nucleophilicity compared to less bulky primary amines like n-propylamine, a factor that must be considered in reaction design. masterorganicchemistry.com

Catalyst, Ligand, Solvent, and Base Optimization in Buchwald-Hartwig Reactions

The Buchwald-Hartwig reaction is a powerful method for C-N bond formation, but its success is highly dependent on the careful optimization of several parameters. The choice of catalyst, ligand, solvent, and base collectively dictates the reaction's efficiency, yield, and scope. researchgate.net

Catalyst System: Palladium complexes are the catalysts of choice. Common precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). beilstein-journals.orgresearchgate.net The active Pd(0) species is generated in situ and initiates the catalytic cycle. For challenging substrates, specialized pre-catalysts have been developed to ensure efficient formation of the active catalytic species. wuxiapptec.com

Ligand Selection: The ligand is arguably the most critical component, as it stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. The choice of ligand is often determined by the class of amine nucleophile. wuxiapptec.com Bulky, electron-rich phosphine ligands are common. X-Phos is frequently used for coupling with a range of amines, while others like BINAP and triphenylphosphine (B44618) (PPh₃) have also been employed successfully. beilstein-journals.orgresearchgate.net

Solvent and Base: The solvent must be compatible with the reagents and capable of sustaining the reaction temperature, which typically ranges from 70-115 °C. researchgate.net Aprotic solvents such as toluene, 1,4-dioxane, and dimethylformamide (DMF) are common choices. beilstein-journals.orgresearchgate.net The base plays a crucial role in deprotonating the amine nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are effective, but weaker inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are often preferred to improve functional group tolerance. researchgate.netwuxiapptec.com

Table 1: General Optimization Parameters for Buchwald-Hartwig Amination

| Parameter | Options | Considerations | References |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts | Choice may depend on ligand and substrate reactivity. Aryl iodides can sometimes inhibit the catalyst. | beilstein-journals.orgresearchgate.netwuxiapptec.com |

| Ligand | X-Phos, BINAP, PPh₃, TTBP-HBF₄ | Crucial for reaction success; bulky, electron-rich ligands are often preferred. Selected based on amine class. | beilstein-journals.orgresearchgate.netwuxiapptec.com |

| Base | KOt-Bu, Cs₂CO₃, K₃PO₄, LHMDS | Strong bases like KOt-Bu are common, but weaker bases (K₃PO₄, Cs₂CO₃) offer better functional group tolerance. | researchgate.netwuxiapptec.com |

| Solvent | Toluene, 1,4-Dioxane, DMF, Eucalyptol | Must be aprotic and stable at elevated temperatures (70-115 °C). Chlorinated solvents should be avoided. | researchgate.netwuxiapptec.comresearchgate.net |

| Temperature | 70 - 115 °C | Higher temperatures can improve rates but may lead to side reactions. | researchgate.net |

Heck Coupling Pathways

The Heck reaction provides a powerful method for forming carbon-carbon bonds by coupling the C-2 position of this compound with an alkene. This palladium-catalyzed reaction proceeds via a standard catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. chim.it

The reaction typically utilizes a palladium(II) acetate (Pd(OAc)₂) catalyst in the presence of a phosphine or arsine ligand, such as triphenylarsine (B46628) (AsPh₃) or tris(pentafluorophenyl)phosphine. researchgate.net The reaction of iodo-pyrimidines, such as 5-iodouracil (B140508) and 2,4-dimethoxy-5-iodopyrimidine, with various glycals has been successfully used to synthesize C-nucleosides, which are of significant interest as potential antiviral agents. researchgate.net

In these syntheses, the palladium catalyst first undergoes oxidative addition with the C-I bond of the pyrimidine. The resulting organopalladium species then coordinates to the alkene. This is followed by syn-migratory insertion of the pyrimidine onto the alkene, forming a new C-C bond and a σ-alkylpalladium(II) intermediate. The final step is typically a syn-β-hydride elimination, which releases the final product and regenerates a palladium-hydride species that can be converted back to the active Pd(0) catalyst to continue the cycle. chim.it The regioselectivity of the Heck reaction can often be controlled to produce the desired isomer. researchgate.net

Stille Coupling Methods for Carbon-Carbon Bond Formation

Stille coupling is another versatile palladium-catalyzed reaction for creating C-C bonds, pairing an organostannane (organotin) reagent with an organic halide. organic-chemistry.orgresearchgate.net This method is particularly effective for this compound due to the high reactivity of the C-I bond.

A key synthetic route involves the conversion of an iodo-pyrimidine into an organostannane, which can then be coupled with another organic halide. However, a more direct approach is to use this compound itself as the halide partner. Research has demonstrated the successful synthesis of 5-iodo-4-methoxypyrimidine (B2409281), which was subsequently converted to its tributylstannyl derivative using bis(tributyltin) and a palladium catalyst. semanticscholar.org This stannylated pyrimidine was then used in Stille cross-coupling reactions with various sugar derivatives to produce nucleoside analogues. semanticscholar.org

The typical conditions for a Stille coupling involving an iodo-pyrimidine involve a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often with a copper(I) iodide (CuI) co-catalyst and a fluoride (B91410) source like cesium fluoride (CsF) in a solvent such as DMF at elevated temperatures (e.g., 65 °C). semanticscholar.org The main drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org

Table 2: Stille Coupling for the Synthesis of 4-Methoxypyrimidine Derivatives

| Reactant 1 | Reactant 2 | Catalyst System | Solvent / Temp. | Product Type | Reference |

|---|---|---|---|---|---|

| 5-Iodo-4-methoxypyrimidine | Bis(tributyltin) | Pd₂(dba)₃·CHCl₃ | DMF / 65 °C | 4-Methoxy-5-(tributylstannyl)pyrimidine | semanticscholar.org |

| 4-Methoxy-5-(tributylstannyl)pyrimidine | Sugar Halides | Pd(PPh₃)₄, CuI, CsF | DMF / 65 °C | C-Nucleoside Analogues | semanticscholar.org |

Nucleophilic Substitution Reactions

Regiochemical Control in Nucleophilic Attacks on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for functionalizing pyrimidine rings. The regioselectivity of this reaction—that is, which halogen is replaced—is dictated by the electronic properties of the pyrimidine ring and its substituents. In dihalogenated pyrimidines, such as 2,4-dichloropyrimidine (B19661), nucleophilic attack generally occurs preferentially at the C-4 position. wuxiapptec.com

However, this selectivity can be reversed by the electronic influence of other substituents on the ring. Computational studies using Density Functional Theory (DFT) have shown that an electron-donating group (EDG) at the C-6 position of a 2,4-dichloropyrimidine redirects the nucleophilic attack to the C-2 position. wuxiapptec.com This is explained by analyzing the Lowest Unoccupied Molecular Orbital (LUMO), which is the orbital that accepts the electrons from the incoming nucleophile. An EDG at C-6 alters the distribution of the LUMO, increasing its coefficient at the C-2 carbon and making it the kinetically favored site of attack. wuxiapptec.com

In this compound, two factors strongly favor substitution at the C-2 position. First, the carbon-iodine bond is significantly weaker and iodine is a better leaving group than chlorine or fluorine. Second, the methoxy group at C-4 acts as an electron-donating group, which, by analogy to the C-6 substituted dichloropyrimidines, would be expected to activate the C-2 position for nucleophilic attack. This makes the C-2 position the overwhelmingly favored site for SₙAr reactions.

Influence of Nucleophile Characteristics (e.g., O-, N-, S-centered) on Substitution Regioselectivity

While the electronic properties of the pyrimidine ring largely determine the primary site of attack, the characteristics of the nucleophile also play a significant role in SₙAr reactions. nih.gov The nature of the attacking atom (e.g., oxygen, nitrogen, or sulfur) influences reactivity through factors like nucleophilicity, basicity, and polarizability, often categorized by the Hard and Soft Acids and Bases (HSAB) principle.

N-centered nucleophiles: Amines are common nucleophiles in SₙAr reactions. Their reactivity is a balance between their nucleophilicity and steric bulk. Primary amines, secondary amines, and anilines are all effective, though their reaction rates and conditions may vary. mdpi.com

O-centered nucleophiles: Alkoxides (like methoxide) and phenoxides are strong, hard nucleophiles that readily displace halides on activated aromatic systems. For instance, 5-iodo-4-methoxypyrimidine can be synthesized from 4-chloro-5-iodopyrimidine (B1631505) by reaction with sodium methoxide. semanticscholar.org

S-centered nucleophiles: Thiolates are highly potent, soft nucleophiles that typically react very efficiently in SₙAr reactions.

In the case of this compound, the substitution is strongly directed to the C-2 position due to the lability of the iodide leaving group. Therefore, the primary influence of the nucleophile's character (O-, N-, or S-centered) will be on the reaction rate and the specific conditions required (e.g., temperature, solvent, base) rather than on the regioselectivity of the substitution. Studies on other activated systems, like pentafluorobiphenyl, have shown that a range of N-, O-, and S-nucleophiles can displace a fluorine atom, with the reaction kinetics being dependent on the nucleophile's intrinsic reactivity. strath.ac.uk

Electrophilic Aromatic Substitution Pathways

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. scispace.com This π-deficient nature generally makes classical electrophilic aromatic substitution (EAS) reactions, such as Friedel-Crafts or nitration under standard conditions, challenging. The 2-, 4-, and 6-positions are particularly electron-poor, leaving the 5-position as the most likely site for electrophilic attack, though it still requires forcing conditions or activating substituents. scispace.com

In the case of this compound, the substituents modulate this reactivity. The 4-methoxy group is electron-donating through resonance, which can help to counteract the inductive withdrawal of the ring nitrogens. Conversely, the 2-iodo group is electron-withdrawing via induction, further deactivating the ring toward traditional EAS. smolecule.comcymitquimica.com

Given these electronic properties, direct electrophilic substitution on the this compound ring is synthetically difficult. Instead, a more effective and widely employed strategy for achieving substitution involves a directed metalation-electrophilic quench sequence. This pathway overcomes the inherent low nucleophilicity of the pyrimidine ring by first generating a potent organometallic intermediate, which then readily reacts with an electrophile.

A key example of this approach is the regioselective lithiation at the 5-position of a substituted pyrimidine, followed by reaction with an electrophile like iodine. researchgate.net Research has demonstrated that treating a related 4-chloro-6-methoxypyrimidine (B185298) with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures leads to deprotonation exclusively at the C-5 position. The resulting pyrimidin-5-yl-lithium species is a powerful nucleophile. Quenching this intermediate with molecular iodine (I₂) results in the clean formation of the 5-iodo product. This method provides a reliable pathway to introduce an electrophile at a specific position on the pyrimidine ring, which would be inaccessible through direct EAS.

Table 1: Directed Electrophilic Iodination via Lithiation.

Oxidative and Reductive Transformations of the this compound Moiety

The this compound moiety can undergo both oxidative and reductive transformations, which are crucial for its synthetic utility and role as a building block.

Oxidative Transformations Oxidation reactions involving iodopyrimidines can target the iodine atom, the pyrimidine ring, or its substituents. While the pyrimidine ring itself is relatively resistant to oxidation, associated functional groups can be transformed. Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) or Dess-Martin periodinane, are powerful oxidants used for the conversion of alcohols to aldehydes and ketones, often under mild conditions. mdpi.comwikipedia.org In syntheses involving pyrimidine derivatives, such oxidants are employed to transform alcohol functionalities on side chains attached to the heterocyclic core. For instance, the oxidation of pyrimidinyl-alkenols to the corresponding enones has been accomplished using activated manganese(IV) oxide.

Furthermore, hypervalent iodine compounds themselves have emerged as exceptional oxidants in a wide array of chemical transformations, facilitating reactions through their electrophilic nature and high oxidation state. nih.gov

Reductive Transformations Reductive transformations of this compound are dominated by reactions involving the carbon-iodine bond. The iodine atom serves as an excellent leaving group and a versatile handle for transition metal-catalyzed cross-coupling reactions. smolecule.com Nickel-catalyzed reductive cross-coupling reactions have become a particularly powerful method for forming C-C bonds by joining two electrophiles, such as an aryl iodide and an alkyl halide, in the presence of a stoichiometric reductant. nih.govoaepublish.com

This approach avoids the need to pre-form sensitive organometallic reagents and often proceeds under mild conditions. nih.gov Research into nickel-catalyzed asymmetric reductive cross-couplings has demonstrated the utility of iodo-heterocycles, including iodopyrimidines, as competent partners. In one study, 5-iodo-2-methoxypyrimidine (B1277562) was successfully coupled with an α-chloronitrile using a nickel catalyst and manganese powder as the reductant, affording the desired product in good yield. caltech.educaltech.edu Such transformations highlight the value of the iodo-pyrimidine scaffold in accessing complex molecular architectures relevant to medicinal chemistry. caltech.edu

Table 2: Nickel-Catalyzed Reductive Cross-Coupling of an Iodomethoxypyrimidine. caltech.edu

Applications in the Synthesis of Complex Heterocyclic Systems

Construction of Fused Pyrimidine (B1678525) Architectures

The inherent reactivity of the C-I bond in 2-Iodo-4-methoxypyrimidine makes it an ideal substrate for a range of cross-coupling reactions, enabling the annulation of additional rings onto the pyrimidine core. This has been effectively utilized in the synthesis of various fused pyrimidine systems, including pyrazolo[1,5-a]pyrimidines, pyrrolo[2,3-d]pyrimidines, and furopyridines.

Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention due to their wide spectrum of biological activities, including their potential as protein kinase inhibitors in cancer therapy. rsc.orgnih.gov The synthesis of this scaffold typically involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.govresearchgate.net

While direct condensation of this compound with aminopyrazoles is not the standard approach, its functionalization can lead to suitable precursors for this cyclization. A plausible strategy involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to introduce a side chain at the 2-position of the pyrimidine ring. nrochemistry.comorganic-chemistry.org This new substituent can then be chemically modified to generate a 1,3-dielectrophilic species, which can subsequently undergo cyclocondensation with an aminopyrazole to furnish the desired pyrazolo[1,5-a]pyrimidine (B1248293) core. This method offers a modular approach to diversely substituted pyrazolo[1,5-a]pyrimidines, leveraging the versatility of palladium catalysis.

Recent advancements have also highlighted microwave-assisted and multi-component reaction strategies for the efficient synthesis of pyrazolo[1,5-a]pyrimidine derivatives. rsc.orgmdpi.com

The pyrrolo[2,3-d]pyrimidine nucleus, often referred to as 7-deazapurine, is a privileged scaffold in medicinal chemistry, being a key component in numerous kinase inhibitors and other therapeutic agents. mdpi.com The synthesis of this ring system can be effectively achieved from iodinated pyrimidine precursors. A convenient method for the preparation of 6-aminopyrrolo[2,3-d]pyrimidine-5-carbonitriles has been developed, which relies on the copper-catalyzed reaction of 4-(alkylamino)-5-iodopyrimidines with propanedinitrile (malononitrile). clockss.org

This synthetic sequence begins with the treatment of a 4-chloro-6-methoxypyrimidine (B185298) derivative with a strong base followed by iodination to yield a 4-chloro-5-iodo-6-methoxypyrimidine. clockss.org Although this starting material is an isomer of this compound, the subsequent reaction steps provide a clear blueprint for how this compound could be utilized. The chloro group is first displaced by a primary amine, and the resulting 4-(alkylamino)-5-iodopyrimidine undergoes a copper(I) iodide-catalyzed cyclization with malononitrile (B47326) to afford the pyrrolo[2,3-d]pyrimidine product in moderate yields. clockss.org This copper-mediated approach is a powerful tool for the construction of the pyrrole (B145914) ring fused to the pyrimidine core. nih.govresearchgate.netresearchgate.net

| Starting Material | Amine | Product | Yield |

| 4-Chloro-5-iodo-6-methoxypyrimidine | Benzylamine | 7-Benzyl-6-amino-4-methoxy-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | 55% |

| 4-Chloro-5-iodo-6-methoxypyrimidine | Cyclohexylamine | 7-Cyclohexyl-6-amino-4-methoxy-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | 62% |

| 4-Chloro-5-iodo-6-methoxypyrimidine | n-Butylamine | 7-Butyl-6-amino-4-methoxy-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | 58% |

Table 1: Examples of Pyrrolo[2,3-d]pyrimidine Synthesis via Copper-Catalyzed Cyclization. clockss.org

Furopyridines and their pyrimidine-based analogues, such as furo[2,3-d]pyrimidines, are another important class of heterocyclic compounds. The synthesis of these systems can be achieved through intramolecular cyclization of appropriately substituted pyrimidine precursors. The Sonogashira coupling reaction is a key transformation that enables the synthesis of the necessary alkynylpyrimidine intermediates from this compound. nrochemistry.comorganic-chemistry.orgwikipedia.org

The Sonogashira reaction involves the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org In this context, this compound can be efficiently coupled with a variety of terminal alkynes under mild conditions to produce 2-alkynyl-4-methoxypyrimidine derivatives. These intermediates, possessing a nucleophilic atom (oxygen or nitrogen) in proximity to the alkyne, can then undergo intramolecular cyclization to form the fused furan (B31954) or pyrrole ring. For instance, if the starting alkyne contains a hydroxyl group, a subsequent intramolecular addition to the alkyne will lead to the formation of a furo[2,3-d]pyrimidine. This tandem Sonogashira coupling/cyclization strategy provides a direct and flexible route to these fused heterocycles. nih.gov

| Aryl Halide | Alkyne | Product | Catalyst System |

| This compound | Phenylacetylene | 2-(Phenylethynyl)-4-methoxypyrimidine | Pd(PPh₃)₂Cl₂/CuI |

| This compound | 1-Hexyne | 2-(Hex-1-yn-1-yl)-4-methoxypyrimidine | Pd(PPh₃)₂Cl₂/CuI |

| This compound | 2-Methyl-3-butyn-2-ol | 4-(4-Methoxypyrimidin-2-yl)-2-methylbut-3-yn-2-ol | Pd(PPh₃)₂Cl₂/CuI |

Table 2: Representative Sonogashira Couplings with this compound. nrochemistry.comwalisongo.ac.id

Role as a Versatile Building Block and Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product that incorporates the majority of the atoms of the starting materials, are highly valued for their efficiency and atom economy. rug.nl Halogenated pyrimidines like this compound are excellent candidates for inclusion in MCRs, either directly or after a simple functional group transformation.

The iodo group in this compound can be readily converted into other functional groups, such as an amino or an aldehyde group, which can then participate in well-established MCRs. For example, amination of the pyrimidine ring would provide a substrate for the Groebke-Blackburn-Bienaymé reaction, a three-component reaction between an aminoazine, an aldehyde, and an isocyanide, to produce fused imidazo-heterocycles. csic.es

Furthermore, the C-I bond itself can be directly involved in transition metal-catalyzed MCRs. For instance, a palladium-catalyzed three-component reaction involving this compound, an amine, and carbon monoxide could lead to the formation of pyrimidine-2-carboxamides. Such carbonylative coupling reactions are powerful methods for the construction of complex molecules. nih.gov The ability of this compound to participate in a variety of coupling reactions and to be converted into other reactive functionalities underscores its value as a versatile building block for the combinatorial synthesis of diverse heterocyclic libraries. mdpi.comtandfonline.com

Research on Biological Activity and Structure Activity Relationships Sar of 2 Iodo 4 Methoxypyrimidine Derivatives

Medicinal Chemistry Applications and Bioactivity Profiling

The unique structural features of 2-iodo-4-methoxypyrimidine derivatives make them promising candidates for various medicinal applications. Their reactivity allows for their use as building blocks in the synthesis of more complex molecules with potential therapeutic value. cymitquimica.comsmolecule.com

Development of Enzyme Inhibitors

Derivatives of this compound have been explored as inhibitors of various enzymes. For instance, some pyrimidine (B1678525) derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The structural framework of these compounds, which can be modified at various positions, allows for the optimization of their inhibitory activity and selectivity. The ability of the iodine atom to participate in halogen bonding can enhance the binding affinity of these compounds to their target enzymes.

Ligands for Molecular Targets and Interactions with Biomolecules

The this compound scaffold serves as a basis for the development of ligands for various molecular targets. The iodine and methoxy (B1213986) groups can influence the binding affinity and reactivity of these compounds with enzymes and receptors. For example, derivatives have been synthesized as ligands for the histamine (B1213489) H4 receptor, with structural modifications influencing their functional activity. researchgate.net The interaction of these compounds with biomolecules is a key area of research, with studies focusing on how the substituents on the pyrimidine ring affect their biological activity. smolecule.com

Investigation of Antiviral Agents

Pyrimidine derivatives are known for their potential as antiviral agents. The this compound core has been incorporated into molecules designed to combat various viruses. Research has shown that the 4-methoxy group can be an important factor for antiviral activity. semanticscholar.org For example, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives have demonstrated selective activity against human coronaviruses. mdpi.com Additionally, iodinated pyrimidine analogues, such as those derived from 5-iodo-2'-deoxyuridine, have shown significant antiviral activity against orthopoxviruses. nih.govnih.gov

| Compound/Derivative | Virus Targeted | Key Findings | Reference |

| 4-methoxypyrimidine series | Ebola Virus (EBOV) | The 4-methoxy group is an important determinant for antiviral activity. | semanticscholar.org |

| Amino-indane and tetrahydronaphthalene substituted pyrimido[4,5-d]pyrimidines | Human Coronaviruses (HCoV-229E, HCoV-OC43) | Showed intriguing and selective antiviral activity. | mdpi.com |

| 5-(1-methoxy-2-iodoethyl)-2'-deoxyuridine | Herpes Simplex Virus-1 (HSV-1) | Exhibited antiviral activity 100-fold higher than its 5-(1-hydroxy-2-iodoethyl) analogue. | nih.gov |

| 5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU) | Orthopoxviruses | Has good antiviral activity both in vitro and in vivo. | nih.gov |

Exploration of Anticancer Potential

The anticancer potential of this compound derivatives is an active area of research. The pyrimidine scaffold is a common feature in many anticancer drugs, and the unique substitutions on this core can enhance their efficacy and selectivity. For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent anticancer activity against various cancer cell lines, including liver, prostate, and colon cancer. nih.gov The presence of the iodine atom can enhance the selectivity and potency of compounds designed to target cancer cells.

| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

| Pyrido[2,3-d]pyrimidines | HepG-2 (hepatic), PC-3 (prostate), HCT-116 (colon) | Some derivatives exhibited strong anticancer activity, more potent than the standard drug doxorubicin. | nih.gov |

| 4-arylmethylenamino-4H-1,2,4-triazoles | MCF7, NCI-H460, SF-268 | One compound showed remarkable anticancer potential in screening with 60 human cancer cell lines. | tubitak.gov.tr |

| Methoxyflavone Analogs | Acute Myeloid Leukemia (AML), Chronic Myeloid Leukemia (CML) | Demonstrated varying IC50 values against different leukemia cell lines. | mdpi.com |

Research into Anti-Tubercular Compounds

Derivatives of this compound have been investigated for their potential as anti-tubercular agents. The dihyrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) is a key target for anti-TB drug development. nih.govresearchgate.net Researchers have designed and synthesized 2,4-diaminopyrimidine (B92962) derivatives with the aim of inhibiting this enzyme. nih.govresearchgate.net In some synthetic routes, a 2,4-diamino-5-iodo-6-substituted pyrimidine is used as a precursor to introduce further diversity into the molecule. nih.gov One study found that a derivative, compound 16l , showed good anti-TB activity with significant selectivity against mammalian cells. nih.govresearchgate.net

| Compound/Derivative | Target | Key Findings | Reference |

| 2,4-diaminopyrimidine derivatives | Mycobacterium tuberculosis H37Ra | Compound 16l showed good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells. | nih.govresearchgate.net |

| Nicotinic and isoniazid (B1672263) analogues | Mycobacterium tuberculosis H37Rv | One compound exhibited a promising MIC of 1.2 µg/mL. | researchgate.net |

| 2-mercaptobenzothiazoles | Mycobacterium tuberculosis NDH-2 | Several compounds were identified as active inhibitors of the Mtb NDH-2 enzyme. | rsc.org |

Studies on Anti-Platelet Aggregation Agents

The development of anti-platelet aggregation agents is another area where pyrimidine derivatives have shown promise. Researchers have designed and synthesized series of 2-substituted 4,5-bis(4-methoxyphenyl)pyrimidines as cyclooxygenase (CO) inhibitors. nih.gov Among these, certain compounds exhibited potent inhibitory activity on the production of malondialdehyde, a byproduct of CO-catalyzed arachidonic acid oxygenation. nih.gov Another study synthesized novel 2-aminopyrimidine (B69317) and 2-substituted-4,6-diaminopyrimidine derivatives and evaluated their antiplatelet aggregation activities, with some compounds showing high efficacy against arachidonic acid-induced platelet aggregation. nih.gov

Anxiolytic Property Studies of Related Halogenated Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines, a class of compounds that can be synthesized from pyrimidine precursors, have been investigated for their potential as anxiolytic (anti-anxiety) agents. nih.govnih.gov Some halogenated derivatives of pyrazolo[1,5-a]pyrimidine (B1248293), particularly those with a halogen at the 3-position, have shown promise in this area. acs.orgnih.gov For instance, ocinaplon (B1677094) is a pyrazolo[1,5-a]pyrimidine derivative that has been identified as an anxiolytic agent. nih.gov

Research into 3-halo-pyrazolo[1,5-a]pyrimidines has indicated their potential as nonbenzodiazepine anxiolytics, which are desirable as they may not cause the same level of central nervous system depression associated with traditional benzodiazepine (B76468) drugs. nih.govacs.org However, studies on some of these compounds have yielded conflicting results in different preclinical models of anxiety, suggesting that further investigation is needed to fully understand their therapeutic potential. nih.gov

Design of Pyrimidine-Based Scaffolds for Enhanced Bioactivity

The versatility of the pyrimidine ring allows for the strategic design of new molecules with improved biological activity. The introduction of various substituents at different positions of the pyrimidine core is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. researchgate.netnih.gov

The synthesis of pyrimidine derivatives often starts from a readily available precursor like 2,4,6-trichloropyrimidine. nih.gov Through sequential substitution reactions, different functional groups can be introduced at the 2, 4, and 6-positions of the pyrimidine ring. For example, a methoxy group can be introduced at the 4-position, and an iodo group at the 2-position, to form this compound. This intermediate can then be further modified to create a library of compounds for biological screening.

The design of bioactive pyrimidine scaffolds often involves considering the following factors:

Introduction of diverse functional groups: Incorporating various chemical moieties, such as aromatic rings, amines, and alkyl chains, can lead to new interactions with biological targets. nih.govmdpi.com

Modification of existing substituents: Fine-tuning the properties of existing substituents, for example, by changing the substitution pattern on an attached phenyl ring, can optimize biological activity. mdpi.com

Isosteric replacements: Replacing certain functional groups with others that have similar steric and electronic properties can help to understand the key features required for activity.

For instance, in the development of galanin receptor 2 (GalR2) ligands, it was found that a p-OCH₃-aniline group at the 2-position and a piperidine (B6355638) group at the 4-position of the pyrimidine core were crucial for selective binding. nih.gov

Impact of Substituent Positioning on Biological Response and Molecular Interactions

The position of substituents on the pyrimidine ring has a profound impact on the biological activity and molecular interactions of the resulting compounds. researchgate.net This is a key aspect of the structure-activity relationship (SAR) of pyrimidine derivatives.

The electron distribution within the pyrimidine ring is uneven, with the 2-, 4-, and 6-positions being more electron-deficient than the 5-position. scispace.com This inherent electronic property influences the reactivity of the different positions and how substituents at these positions interact with biological targets.

Several studies have highlighted the importance of substituent positioning:

In a series of anticancer pyrimidine derivatives, the nature of the substituent at the meta position of an aniline (B41778) ring attached to the pyrimidine core was found to be critical for activity. mdpi.com

For anti-inflammatory pyrimidine derivatives, the presence of electron-releasing groups at the 2-position was shown to enhance activity. rsc.org

In the context of anxiolytic pyrazolo[1,5-a]pyrimidines, halogenation at the C3-position appears to be a key determinant of their pharmacological profile. acs.orgnih.gov

Advanced Analytical Techniques in the Characterization of 2 Iodo 4 Methoxypyrimidine Research

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for determining the molecular structure of 2-iodo-4-methoxypyrimidine and for tracking its transformation during chemical reactions. The primary methods for its structural analysis include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a detailed view of the atomic arrangement by probing the magnetic properties of atomic nuclei. In the ¹H NMR spectrum, the protons of the methoxy (B1213986) group typically present as a singlet, while the pyrimidine (B1678525) ring protons show characteristic chemical shifts and coupling constants due to their specific electronic environments. The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy is utilized to identify the functional groups within the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of C-H bonds in the aromatic ring and methyl group, C=N and C=C bonds of the pyrimidine ring, and the C-O bond of the methoxy group.

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and to study its fragmentation patterns, which further corroborates its structure. The mass spectrum will exhibit a molecular ion peak corresponding to the mass of the intact this compound molecule.

Spectroscopic Data for this compound

| Technique | Observed Data |

| ¹H NMR | Provides chemical shifts and coupling constants for the hydrogen atoms. |

| ¹³C NMR | Reveals the chemical environment of each carbon atom. |

| Mass Spec (MS) | Determines the molecular weight, m/z. |

| Infrared (IR) | Shows absorption bands for functional groups. |

These spectroscopic methods are also critical for monitoring the progress of a reaction. For example, in a substitution reaction where the iodine atom is displaced, changes in the NMR spectrum or the disappearance of specific IR bands can signal the consumption of this compound and the formation of the desired product.

Chromatographic Techniques for Purity Assessment and Process Monitoring

Chromatographic methods are vital for separating this compound from any impurities and for monitoring the efficiency of its synthesis. The most frequently used techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound. Using a suitable stationary phase, such as C18, and an appropriate mobile phase, impurities can be separated from the main compound. The retention time is a characteristic property, and the peak area in the chromatogram allows for quantitative assessment of purity.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing purity, especially for identifying volatile impurities. The compound is vaporized and separated as it passes through a column, with detection by mass spectrometry providing definitive identification of the components.

In an industrial context, these chromatographic techniques are essential for process monitoring. By analyzing samples at various stages of production, chemists can optimize reaction conditions, identify byproduct formation, and ensure the final product adheres to strict purity standards.

Chromatographic Conditions for this compound Analysis

| Technique | Typical Conditions |

| HPLC | Column: Reversed-phase (e.g., C18); Mobile Phase: Gradient of organic solvent (e.g., acetonitrile) and water; Detection: UV spectrophotometer. |

| GC-MS | Column: Capillary column with a non-polar stationary phase; Carrier Gas: Inert gas (e.g., helium); Detection: Mass spectrometer. |

Computational Chemistry Approaches for Predicting Reactive Sites, Electronic Structure, and Mechanistic Insights

Computational chemistry offers theoretical tools to predict and understand the chemical properties and reactivity of this compound. Quantum mechanical methods like Density Functional Theory (DFT) are used to model its electronic structure, forecast reactive sites, and explore reaction mechanisms.

Predicting Reactive Sites: The electron-donating methoxy group and the electron-withdrawing iodo group create a specific electronic landscape on the pyrimidine ring. Computational models can generate molecular electrostatic potential (MEP) maps and visualize the frontier molecular orbitals (HOMO and LUMO) to pinpoint the regions most susceptible to nucleophilic or electrophilic attack. The carbon atom bonded to the iodine is a predicted electrophilic site, making it a target for nucleophilic substitution reactions.

Electronic Structure Analysis: Theoretical calculations can determine key structural parameters such as bond lengths, bond angles, and the distribution of electron density. This information provides a deeper understanding of the molecule's three-dimensional shape and the nature of its chemical bonds.

Mechanistic Insights: Computational modeling plays a crucial role in investigating the pathways of reactions involving this compound. For instance, in palladium-catalyzed cross-coupling reactions, DFT can be used to model the entire catalytic cycle. By calculating the energy profiles of potential reaction pathways, the most likely mechanism can be identified, offering valuable information for optimizing experimental conditions.

Computational Predictions for this compound

| Property | Predicted Information |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor areas of the molecule. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Predicts the sites for electrophilic and nucleophilic reactions. |

| Reaction Pathway Modeling | Elucidates transition states and intermediates to determine the most favorable reaction mechanism. |

The synergy of these advanced analytical and computational methods provides a comprehensive framework for the study of this compound, enabling its successful application in the synthesis of more complex and valuable chemical entities.

Q & A

Basic: What are the standard synthetic routes for 2-Iodo-4-methoxypyrimidine, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves nucleophilic iodination of 4-methoxypyrimidine derivatives. Key steps include:

- Substrate Preparation : Start with 4-methoxypyrimidine or its halogenated precursor (e.g., 4-methoxy-2-chloropyrimidine) to introduce iodine via halogen exchange.

- Reagent Selection : Use NaI or KI with a copper(I) catalyst in polar aprotic solvents (e.g., DMF) at 80–120°C for 12–24 hours.

- Optimization : Adjust solvent polarity, temperature, and catalyst loading (e.g., CuI at 5–10 mol%) to maximize yield. Monitor reaction progress via TLC or HPLC. Post-synthesis, purify using column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced: How can computational models predict feasible synthetic pathways for novel derivatives of this compound?

Methodological Answer:

Leverage databases like PISTACHIO , REAXYS , and BKMS_METABOLIC to model retrosynthetic pathways. Steps include:

- Template-Based Scoring : Prioritize routes using known pyrimidine iodination templates.

- Feasibility Filters : Set minimum plausibility thresholds (e.g., >0.01) and evaluate steric/electronic compatibility of substituents.

- Top-N Analysis : Generate 6–10 candidate pathways and validate experimentally. For example, predict regioselectivity in cross-coupling reactions using DFT calculations .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to verify substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, iodine’s deshielding effect).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS m/z 237 [M+H]) and isotopic patterns for iodine.

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with methanol/water gradients .

Advanced: How should researchers design kinase inhibition assays to evaluate this compound derivatives?

Methodological Answer:

- Assay Setup : Use 96-well plates with EGFR/HER2 kinase enzymes, ATP, and fluorescent/colorimetric substrates (e.g., ADP-Glo™).

- Controls : Include staurosporine (positive control) and DMSO (negative control).

- Dose-Response : Test compounds at 0.1–100 µM, incubate at 30°C for 1 hour, and quantify inhibition via luminescence. Calculate IC values using nonlinear regression .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine particulates.

- Waste Management : Segregate halogenated waste and dispose via licensed biohazard contractors .

Advanced: How can researchers resolve contradictory data in cross-coupling reactions involving this compound?

Methodological Answer:

- Variable Analysis : Test solvent effects (e.g., DMF vs. THF), catalyst systems (Pd vs. Cu), and ligand steric bulk.

- Mechanistic Studies : Use F NMR or kinetic isotope effects to identify rate-limiting steps.

- Benchmarking : Compare results with literature precedents (e.g., pyrido[2,3-d]pyrimidine syntheses) to isolate variables .

Basic: What green chemistry approaches can improve the sustainability of synthesizing this compound?

Methodological Answer:

- Solvent Reduction : Replace DMF with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids.

- Catalyst-Free Routes : Explore microwave-assisted reactions in aqueous media at reduced temperatures.

- Atom Economy : Optimize stoichiometry to minimize iodine excess (e.g., 1.1 eq. NaI) .

Advanced: How do researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC.

- Light Sensitivity : Use amber vials and UV-vis spectroscopy to detect photolytic byproducts.

- Oxygen Sensitivity : Store under argon and analyze via iodometric titration for iodine liberation .

Basic: What are the best practices for storing and handling this compound to prevent degradation?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C.

- Desiccants : Include silica gel packs to mitigate hydrolysis.

- Handling : Avoid prolonged exposure to light or moisture during weighing .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer:

- Substituent Scanning : Replace iodine with Br/Cl or methoxy with ethoxy to assess electronic effects.

- Bioisosteres : Introduce trifluoromethyl or azide groups to improve metabolic stability.

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent positions with kinase inhibition data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.